molecular formula C8H5N3O3 B13098897 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B13098897
M. Wt: 191.14 g/mol
InChI Key: ZMIUYPRIUCBDPR-UHFFFAOYSA-N
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Description

7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It is characterized by a fused pyridine and pyrimidine ring system with a carboxylic acid functional group at the 6th position and a keto group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures. Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA)

    Substitution: Aryl/heteroaryl amines

Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the substituents.

Mechanism of Action

The mechanism of action of 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the CDK4/CYCLIN D1 and AMPK-Related Kinase 5 (ARK5) pathways .

Comparison with Similar Compounds

Uniqueness: 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group, which contribute to its distinct biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-7-5(8(13)14)1-4-2-9-3-10-6(4)11-7/h1-3H,(H,13,14)(H,9,10,11,12)

InChI Key

ZMIUYPRIUCBDPR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC2=NC=NC=C21)C(=O)O

Origin of Product

United States

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